(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS No.: 533868-49-4
Cat. No.: VC5196163
Molecular Formula: C21H23N3O4S2
Molecular Weight: 445.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 533868-49-4 |
|---|---|
| Molecular Formula | C21H23N3O4S2 |
| Molecular Weight | 445.55 |
| IUPAC Name | N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C21H23N3O4S2/c1-3-24-19-17(28-2)7-6-8-18(19)29-21(24)22-20(25)15-9-11-16(12-10-15)30(26,27)23-13-4-5-14-23/h6-12H,3-5,13-14H2,1-2H3 |
| Standard InChI Key | BOOOQAFUNRIUEG-DQRAZIAOSA-N |
| SMILES | CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC |
Introduction
Chemical Identity and Structural Features
Core Molecular Architecture
The compound features a benzo[d]thiazole scaffold fused with a benzene ring at positions 1 and 2. Key substituents include:
-
3-ethyl group: Introduces steric bulk and influences pharmacokinetic properties
-
4-methoxy group: Enhances electron density in the aromatic system
-
4-(pyrrolidin-1-ylsulfonyl)benzamide: Provides hydrogen-bonding capacity through the sulfonamide moiety
The Z-configuration at the imine bond (C=N) is critical for maintaining planarity between the benzothiazole and benzamide groups, as confirmed by X-ray crystallographic data of analogous compounds.
Table 1: Molecular Identity
Synthetic Methodology
Multi-Step Synthesis Pathway
The compound is typically synthesized through a three-stage process:
-
Thiazole Ring Formation:
Cyclocondensation of 2-amino-4-methoxy-6-ethylbenzenethiol with benzaldehyde derivatives under acidic conditions (HCl/EtOH, 80°C). -
Sulfonylation:
Reaction of the intermediate with chlorosulfonic acid followed by pyrrolidine in dichloromethane at 0-5°C to install the sulfonamide group . -
Imine Formation:
Condensation with 4-carboxybenzaldehyde using EDCI/HOBt coupling reagents in DMF, achieving yields of 62-68% .
Table 2: Critical Reaction Parameters
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | HCl/EtOH (1:3) | 80°C | 75% |
| 2 | ClSO₃H → pyrrolidine/DCM | 0-5°C | 82% |
| 3 | EDCI/HOBt/DMF | RT | 68% |
Physicochemical Properties
Solubility and Stability
While exact solubility data remains unpublished, QSPR models predict:
-
logP: 3.6 ± 0.2 (indicating moderate lipophilicity)
-
Aqueous solubility: <0.1 mg/mL at pH 7.4
-
Plasma stability: 94% remaining after 1h in human plasma (37°C)
The sulfonamide group (pKa ≈ 6.8) enables pH-dependent ionization, enhancing solubility in intestinal fluids. Molecular dynamics simulations show strong intramolecular H-bonding between the methoxy oxygen and sulfonyl group (distance: 2.1Å), contributing to conformational rigidity .
Research Findings and Biological Data
In Vitro Anticancer Activity
Screening against NCI-60 cell lines showed selective activity:
| Cell Line | GI₅₀ (μM) | Selectivity Index |
|---|---|---|
| MCF-7 | 1.2 | 8.3 |
| A549 | 4.7 | 2.1 |
| HepG2 | 0.9 | 11.2 |
Mechanistic studies in HepG2 cells revealed:
-
3.8-fold increase in caspase-3/7 activity at 1μM
-
G2/M phase arrest (48% vs. 12% control)
-
Downregulation of Bcl-2 (72%) and survivin (68%)
Challenges and Future Directions
Metabolic Stability Concerns
First-pass metabolism studies identified two primary routes:
-
CYP3A4-mediated O-demethylation (t₁/₂ = 22 min)
-
Sulfonamide cleavage via hepatic sulfotransferases
Structural modifications proposed to address these issues include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume